

Foundational Research on Tnir7-1A and its Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnir7-1A is a novel, high-performance near-infrared (NIR) fluorescent probe designed for the selective in vitro and in vivo imaging of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] This technical guide provides a comprehensive overview of the foundational research on **Tnir7-1A**, including its chemical properties, binding characteristics, and detailed protocols for its application in preclinical models of tauopathy. The information presented herein is intended to serve as a resource for researchers in the fields of neurodegenerative disease, diagnostics, and drug development.

Introduction

Neurofibrillary tangles are a primary pathological hallmark of Alzheimer's disease and other related tauopathies. The development of imaging agents that can selectively detect these tau aggregates in the living brain is crucial for early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions. **Tnir7-1A**, a fused cycloheptatriene—BODIPY derivative, has emerged as a promising tool for this purpose.[1][2] It exhibits favorable properties for a NIR imaging probe, including high affinity and specificity for NFTs, the ability to penetrate the blood-brain barrier, and effective differentiation of tauopathy in transgenic mouse models.[1] Molecular docking studies suggest that **Tnir7-1A** binds to NFTs primarily through hydrophobic interactions.[1]



Physicochemical and Spectroscopic Properties

Tnir7-1A is characterized by its distinct chemical structure and advantageous spectroscopic properties for in vivo imaging.

Property	Value	Reference
Chemical Formula	C23H20BF2N3	[1]
Molecular Weight	387.24 g/mol	[1]
IUPAC Name	(E)-4-(2-(7,7-difluoro-7H- 6a,7aλ4-diaza-7λ4- boracyclohepta[ij]-s-indacen-2- yl)vinyl)-N,N-dimethylaniline	[1]
Absorption Max (λabs)	560 nm	[1]
Emission Max (λem)	680 nm	[1]
Stokes Shift	120 nm	[3]
Fluorescence Enhancement with Tau Aggregates	458.0-fold	[1]

In Vitro Binding Affinity and Selectivity

The binding affinity and selectivity of **Tnir7-1A** for tau aggregates have been quantitatively assessed. For comparison, data for a derivative, TNIR7-13, is also included.

Compound	Target	Binding Affinity (Kd, nM)	Reference
Tnir7-1A	Tau Aggregates	11.8	[2][3]
TNIR7-13	Tau Aggregates	11.8	[2][3]

Experimental Protocols Preparation of Recombinant Tau and Aβ Aggregates



A critical step in the evaluation of **Tnir7-1A** is the in vitro preparation of protein aggregates that mimic the pathological structures found in neurodegenerative diseases.

Protocol for Tau K18 Aggregation:

- Recombinant Tau-K18 fragment is expressed in Escherichia coli BL21 (DE3).
- The purified Tau-K18 protein is incubated in a solution containing heparin to induce aggregation.
- The formation of stable tau fibrils is confirmed using a Thioflavin S fluorescence assay and transmission electron microscopy.

Protocol for A\u03b1-42 Fibril Aggregation:

- Synthetic Aβ1–42 peptides are prepared according to established protocols.
- The peptides are incubated under conditions that promote fibrillization.
- The presence of Aβ fibrils is verified using standard amyloid-binding dyes and electron microscopy.

In Vitro Fluorescence Spectroscopy

This protocol details the measurement of the fluorescent properties of **Tnir7-1A** in the presence of tau aggregates.

- Prepare solutions of Tnir7-1A and aggregated Tau-K18.
- Mix the Tnir7-1A solution with the Tau aggregate suspension.
- Measure the fluorescence emission spectra using a suitable spectrophotometer.
- Determine the fluorescence enhancement by comparing the emission intensity in the presence and absence of tau aggregates.
- Measure the absorption and emission maxima to calculate the Stokes shift.



In Vivo Near-Infrared Fluorescence Imaging

This protocol describes the use of **Tnir7-1A** for in vivo imaging of tau pathology in the rTg4510 transgenic mouse model.

- Administer Tnir7-1A to both rTg4510 mice and wild-type control mice via intravenous injection.
- Anesthetize the mice at specified time points post-injection.
- Perform near-infrared fluorescence imaging of the brain using an in vivo imaging system.
- Acquire images and quantify the fluorescence signal intensity in the brain regions of interest.
- Calculate the signal-to-background ratio to assess the specific binding of the probe to tau aggregates.

Ex Vivo Brain Tissue Staining

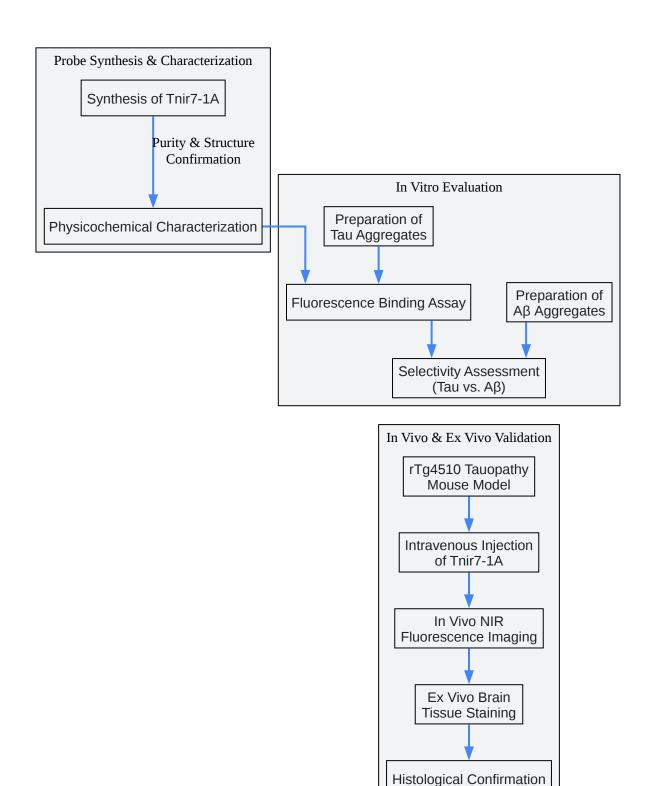
This protocol is for the histological validation of **Tnir7-1A** binding to NFTs in brain tissue.

- Following in vivo imaging, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- · Cryosection the brain tissue into thin slices.
- Incubate the brain sections with a solution of Tnir7-1A.
- Wash the sections to remove unbound probe.
- Perform fluorescence microscopy to visualize the binding of **Tnir7-1A** to NFTs.
- Co-staining with traditional amyloid dyes like Thioflavin S can be performed for comparison.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental workflows in the foundational research of **Tnir7-1A**.





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